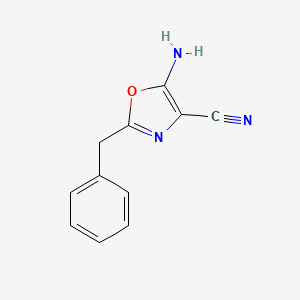

5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile is a chemical compound with a complex structure that includes an oxazole ring, a phenylmethyl group, and a carbonitrile group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylmethyl-substituted amine with a nitrile-containing oxazole precursor. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

化学反応の分析

[3+2] Cycloaddition with Azides

The nitrile group undergoes regioselective [3+2] cycloaddition with sodium azide (NaN₃) or trimethylsilyl azide (Me₃SiN₃) to form tetrazole derivatives. This reaction is catalyzed by dibutyltin oxide [(C₄H₉)₂SnO] under mild conditions (95°C in toluene), yielding 4-(1H-tetrazol-5-yl)oxazol-5-amine derivatives 2a-e with >90% purity (Table 1) .

Table 1: Tetrazole derivatives synthesized from 5-amino-2-benzyl-1,3-oxazole-4-carbonitrile

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| 5-Amino-2-benzyl-oxazole | Me₃SiN₃, (C₄H₉)₂SnO, toluene | 4-(1H-Tetrazol-5-yl)oxazol-5-amine | 85–93% |

This reaction demonstrates high functional group tolerance, enabling further derivatization for pharmaceutical applications .

Sulfonylation at the Amino Group

The primary amino group reacts with sulfonyl chlorides to form sulfonamide derivatives. For example, treatment with benzenesulfonyl chloride in the presence of triethylamine (Et₃N) yields 5-benzenesulfonamido-2-benzyl-1,3-oxazole-4-carbonitrile (Fig. 1) .

Fig. 1: Sulfonylation reaction

text5-Amino-2-benzyl-oxazole + ArSO₂Cl → 5-(ArSO₂NH)-2-benzyl-oxazole

Conditions: Et₃N, dichloromethane (DCM), 0°C to room temperature.

Functionalization via Nucleophilic Substitution

The electron-deficient oxazole ring participates in nucleophilic aromatic substitution (NAS) reactions. For instance:

-

Amination : Reacting with ammonia or amines under microwave irradiation introduces secondary amino groups at the 5-position .

-

Halogenation : Electrophilic bromination at the 4-position occurs using N-bromosuccinimide (NBS) in acetic acid .

Catalytic Hydrogenation of the Nitrile Group

The nitrile group is reduced to an amine using hydrogen gas (H₂) and a palladium catalyst (Pd/C), forming 5-amino-2-benzyl-1,3-oxazole-4-methanamine . This intermediate is valuable for synthesizing polyfunctional heterocycles .

Comparative Reactivity with Analogues

Table 2: Reactivity comparison of 5-aminooxazole-4-carbonitrile derivatives

Biological Activity Correlations

Derivatives such as 5-sulfonamido-2-benzyl-oxazoles exhibit moderate antiviral activity against HPV11 (EC₅₀ = 3.68 μM) but higher cytotoxicity compared to reference drugs . Structural optimization of the sulfonyl group improves selectivity indices .

科学的研究の応用

Medicinal Chemistry Applications

5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile serves as a significant scaffold in medicinal chemistry. Its structural characteristics allow for the modification of functional groups, leading to derivatives with enhanced biological activity. The compound's oxazole ring is known for its ability to interact with biological targets, making it a valuable candidate for drug development.

Table 1: Structural Modifications and Their Effects

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study, several oxazole derivatives were tested against common pathogens:

- Staphylococcus aureus : The compound exhibited a zone of inhibition comparable to standard antibiotics.

- Escherichia coli : Moderate activity was observed, suggesting potential for developing new antibacterial agents.

Table 2: Antimicrobial Activity Results

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | TBD |

| This compound | E. coli | TBD |

| Amoxicillin | S. aureus | 30 |

| Amoxicillin | E. coli | 27 |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Its derivatives have shown promising cytotoxic effects against several human cancer cell lines.

Case Study: Cytotoxicity Screening

In vitro studies demonstrated that certain derivatives exhibited significant antiproliferative effects on cancer cells:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival.

Table 3: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical) | TBD |

| This compound | MCF7 (breast) | TBD |

| Standard Chemotherapeutic (e.g., Doxorubicin) | HeLa | 0.5 |

Synthesis of Derivatives

The synthesis of new derivatives from this compound has been a focus of research due to their enhanced biological activities. Techniques such as cycloaddition reactions and Friedländer reactions have been employed to create novel compounds with improved efficacy.

Synthesis Example

A recent study reported the synthesis of derivatives through [3+2] cycloaddition reactions yielding high yields and preserving functional groups such as amino and hydroxyl groups .

作用機序

The mechanism of action of 5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

類似化合物との比較

Similar Compounds

Uniqueness

5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile is unique due to its combination of an oxazole ring, a phenylmethyl group, and a carbonitrile group This combination imparts specific chemical properties that differentiate it from other similar compounds

生物活性

5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile (C11H9N3O) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Synthesis and General Properties

This compound can be synthesized through various methods, including cyclization reactions involving appropriate precursors. The compound features an oxazole ring substituted with an amino group and a benzyl moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, including those associated with bacterial cell wall synthesis and other cellular processes.

- Antimicrobial Activity : It exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms. This activity is likely mediated through disruption of bacterial growth and biofilm formation.

Antimicrobial Activity

Research indicates that this compound demonstrates promising antimicrobial effects. In a study evaluating its efficacy against several bacterial strains, the compound showed the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results suggest that the compound could serve as a potential lead for developing new antibacterial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Preliminary studies have indicated that it may induce apoptosis in certain cancer cell lines by modulating signaling pathways involved in cell proliferation and survival.

Case Studies

- Antibacterial Efficacy : A study published in Molecules evaluated the antimicrobial activity of various oxazole derivatives, including this compound. The compound was found to inhibit the growth of Enterococcus faecium biofilms effectively, highlighting its potential as a therapeutic agent against resistant bacterial strains .

- Toxicity Assessment : Toxicological evaluations conducted on Daphnia magna indicated that while the compound exhibits significant biological activity, it maintains a low toxicity profile at therapeutic concentrations. This aspect is crucial for its development as a safe pharmaceutical candidate .

Future Directions

The ongoing research into this compound aims to optimize its structure for enhanced efficacy and reduced toxicity. Potential modifications include:

- Substituent Variation : Altering the benzyl group or amino substituents to improve binding affinity to target enzymes.

- Combination Therapy : Investigating synergistic effects with existing antibiotics or chemotherapeutic agents to enhance overall therapeutic outcomes.

特性

IUPAC Name |

5-amino-2-benzyl-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-7-9-11(13)15-10(14-9)6-8-4-2-1-3-5-8/h1-5H,6,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUCOAMWPAFMQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=C(O2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。